molecular formula C16H18O2S4 B2480328 3-[(2-{[3-Oxo-3-(2-thienyl)propyl]sulfanyl}ethyl)sulfanyl]-1-(2-thienyl)-1-propanone CAS No. 882748-93-8

3-[(2-{[3-Oxo-3-(2-thienyl)propyl]sulfanyl}ethyl)sulfanyl]-1-(2-thienyl)-1-propanone

Cat. No.: B2480328
CAS No.: 882748-93-8
M. Wt: 370.56
InChI Key: PHXFPTNLKHRFPF-UHFFFAOYSA-N
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Description

The compound “3-[(2-{[3-Oxo-3-(2-thienyl)propyl]sulfanyl}ethyl)sulfanyl]-1-(2-thienyl)-1-propanone” is a sulfur-containing thiophene derivative characterized by two distinct thienyl (C₄H₃S) moieties linked via sulfanyl (‒S‒) groups and a propanone backbone. Its structure features:

  • Sulfanyl bridges: The ethylsulfanyl and propylsulfanyl groups enhance molecular flexibility and may influence redox properties or metal-binding capacity.
  • Ketone functionality: The 3-oxo group in the propyl chain and the terminal propanone group suggest reactivity in nucleophilic additions or hydrogen bonding.

Its synthesis likely involves multi-step thiol-ene coupling or nucleophilic substitution reactions, as inferred from analogous sulfur-containing compounds .

Properties

IUPAC Name

3-[2-(3-oxo-3-thiophen-2-ylpropyl)sulfanylethylsulfanyl]-1-thiophen-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2S4/c17-13(15-3-1-7-21-15)5-9-19-11-12-20-10-6-14(18)16-4-2-8-22-16/h1-4,7-8H,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXFPTNLKHRFPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CCSCCSCCC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(2-{[3-Oxo-3-(2-thienyl)propyl]sulfanyl}ethyl)sulfanyl]-1-(2-thienyl)-1-propanone represents a unique molecular structure with potential biological activities. This article delves into its biological properties, including antibacterial and antifungal activities, as well as its mechanisms of action based on recent studies and findings.

Chemical Structure and Properties

The chemical formula for this compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₄O₂S₂
  • IUPAC Name : this compound

Structural Features

The compound features:

  • Two thienyl rings that enhance its reactivity and biological activity.
  • Sulfanyl groups which are known to contribute to various biological mechanisms.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of compounds similar to This compound . The following table summarizes the antibacterial efficacy against various strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus44 nM
Escherichia coli180 nM
Proteus mirabilisNot tested

The antibacterial activity is believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways, potentially through inhibition of specific enzymes involved in these processes.

Antifungal Activity

In addition to antibacterial properties, compounds with similar structures have shown antifungal activities. For instance, derivatives of thienyl compounds have demonstrated effectiveness against common fungal pathogens.

Case Study: Antifungal Screening

A study highlighted the antifungal activity of thienyl derivatives against Candida albicans, with results indicating significant inhibition at concentrations comparable to those effective against bacteria. The exact MIC values were not provided but suggested promising potential for therapeutic applications.

Cytotoxicity and Safety Profile

While evaluating the biological activity, it is crucial to consider the cytotoxicity of the compound. Preliminary assessments indicate that at therapeutic concentrations, the compound exhibits low cytotoxic effects on mammalian cells, making it a candidate for further development in antimicrobial therapies.

Recent Advances

Research has focused on synthesizing new derivatives of thienyl compounds to enhance their biological activities. Studies suggest that modifications in the sulfanyl groups or thienyl ring substitutions can lead to improved efficacy against resistant bacterial strains.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Compound Name / ID Key Structural Features Biological Activity / Application Reference
Target Compound Two thienyl groups, dual sulfanyl linkages, propanone backbone Not explicitly reported; inferred potential as enzyme inhibitor or ligand N/A
TPSA (2-[5-(2-{[4-(2-thienyl)-2-pyrimidinyl]sulfanyl}acetyl)-2-thienyl]acetic acid) Thienyl-pyrimidine core, acetyl-sulfanyl bridge, carboxylic acid GlmU inhibitor (IC₅₀ = 5.3 μM); antimicrobial candidate
1-Phenyl-2-(1-pyrrolidinyl)-1-propanone Propanone backbone, pyrrolidinyl substituent, phenyl group Psychoactive properties; precursor in synthetic chemistry
3-[1-(2-Thienyl)-2-[(tridecafluorohexyl)sulfonyl]ethyl]-2,4-pentanedione Thienyl group, fluorinated sulfonyl chain, diketone Surfactant or fluoropolymer intermediate; environmental persistence concerns
Rotigotine (C₁₉H₂₅NOS) Tetrahydro-naphthol, thienyl-ethylamine side chain Dopamine agonist; treatment for Parkinson’s disease and restless legs syndrome

Key Findings from Comparative Analysis

Electron-Deficient vs. Electron-Rich Moieties :

  • The target compound’s thienyl groups contrast with TPSA’s pyrimidine-thienyl hybrid, which introduces electron deficiency for enhanced enzyme binding .
  • Rotigotine’s tetrahydro-naphthol core provides a rigid aromatic system absent in the target compound, favoring receptor specificity .

Sulfur Functionality :

  • Sulfanyl linkages in the target compound differ from TPSA’s acetyl-sulfanyl bridge, which may reduce metabolic stability compared to the latter’s carboxylic acid terminus .
  • Fluorinated sulfonyl groups in the pentanedione derivative () exhibit higher environmental persistence than the target’s aliphatic sulfanyl chains.

Biological Relevance: While TPSA and Rotigotine have validated biological roles (enzyme inhibition and dopamine agonism, respectively), the target compound’s activity remains speculative.

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